molecular formula C17H17F2N5O3S B12469553 N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide

N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide

Cat. No.: B12469553
M. Wt: 409.4 g/mol
InChI Key: YHYKUSGACIYRML-UHFFFAOYSA-N
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Description

N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1??,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiadiazine ring, fluorophenyl groups, and a pyridine carboxamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1??,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide involves multiple steps, including the formation of the thiadiazine ring and the introduction of fluorophenyl and pyridine carboxamide groups. Common synthetic routes may involve the following steps:

    Formation of Thiadiazine Ring: The thiadiazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Fluorophenyl Groups: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) can introduce fluorine atoms into the phenyl ring.

    Coupling with Pyridine Carboxamide: The final step involves coupling the thiadiazine-fluorophenyl intermediate with a pyridine carboxamide derivative using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1??,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles like amines, thiols, and halides under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1??,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1??,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-5,6-dihydro-2H-1lambda6,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide
  • N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-5,6-dihydro-2H-1lambda6,2,4-thiadiazin-5-yl)-4-chlorophenyl]-5-chloropyridine-2-carboxamide

Uniqueness

The uniqueness of N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1??,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H17F2N5O3S

Molecular Weight

409.4 g/mol

IUPAC Name

N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide

InChI

InChI=1S/C17H17F2N5O3S/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25)

InChI Key

YHYKUSGACIYRML-UHFFFAOYSA-N

Canonical SMILES

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F

Origin of Product

United States

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